9Ah-pyrido[1,2-a]pyrazine
Description
Overview of Fused Nitrogen Heterocycles in Synthetic and Medicinal Chemistry
Fused nitrogen heterocycles, organic compounds containing at least one nitrogen atom within a ring structure fused to another ring, are of paramount importance in the fields of synthetic and medicinal chemistry. nih.govbenthamdirect.com These structures are not merely chemical curiosities; they form the backbone of a vast array of biologically active molecules, both natural and synthetic. benthamdirect.commdpi.com In fact, a significant majority of FDA-approved small-molecule drugs, estimated to be around 82% between 2013 and 2023, incorporate at least one nitrogen heterocycle. acs.org This prevalence is largely due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets, a crucial interaction for therapeutic efficacy. ekb.eg
The versatility of fused nitrogen heterocycles allows for the creation of diverse and complex molecular architectures, which can be tailored to interact with specific biological targets like enzymes and receptors. nih.govekb.eg Their applications are wide-ranging, with derivatives showing promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. benthamdirect.comontosight.aiikm.org.my The inherent structural diversity within this class of compounds provides a fertile ground for the development of personalized medicines. nih.gov
Significance of the Pyrido[1,2-a]pyrazine Scaffold in Advanced Chemical Structures
Within the broad family of fused nitrogen heterocycles, the pyrido[1,2-a]pyrazine scaffold has garnered considerable attention for its unique structural features and potential applications. This bicyclic system, which contains a bridgehead nitrogen atom, is a key component in the design of advanced chemical structures with specific biological activities. uzhnu.edu.ua The fusion of a pyridine (B92270) and a pyrazine (B50134) ring creates a rigid framework that can be functionalized in various positions to modulate its physicochemical and biological properties. ontosight.ai
Derivatives of the pyrido[1,2-a]pyrazine system have been investigated for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiuzhnu.edu.ua For instance, certain pyrido[2,3-b]pyrazine (B189457) derivatives have shown cytotoxic activity against various cancer cell lines. ikm.org.my The development of efficient synthetic methodologies, such as tandem iminium cyclization and Smiles rearrangement, has enabled the creation of diverse libraries of pyrido[1,2-a]pyrazine derivatives for further biological evaluation. nih.govacs.orgacs.org
Evolution of Research Perspectives on the 9Ah-Pyrido[1,2-a]pyrazine Framework
The research journey into the pyrido[1,2-a]pyrazine framework has been one of progressive discovery and refinement. Early explorations into related heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, laid the synthetic groundwork for accessing the pyrido[1,2-a]pyrazine core. A notable advancement in the field was the development of tandem reactions, which allow for multiple chemical transformations in a single step, leading to the efficient synthesis of complex molecules like pyrido[2,3-e]pyrrolo[1,2-a]pyrazines. acs.org
More recent research has focused on the specific stereochemistry and functionalization of the this compound system. The "9Ah" designation refers to a specific tautomeric form or a saturated carbon at position 9a with an attached hydrogen. The structural nuances of this framework, including the conformation of the fused rings, play a critical role in its biological activity. researchgate.net Computational studies, alongside experimental work, have been instrumental in understanding the structure-activity relationships of these compounds. researchgate.net The synthesis of various substituted pyrido[1,2-a]pyrazines continues to be an active area of research, with the aim of developing novel compounds with enhanced therapeutic properties. rsc.orgresearchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.16 g/mol |
| PubChem CID | 45087529 |
| Isomeric SMILES | C1=CC=N[C@H]2C=CN=C12 |
| InChI | InChI=1S/C8H8N2/c1-2-4-10-7-5-9-6-3-1/h1-7H/t7-/m1/s1 |
| InChIKey | FQCRILXCNLSPDF-SCSAIBSYSA-N |
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
9aH-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8N2/c1-2-5-10-6-4-9-7-8(10)3-1/h1-8H |
InChI Key |
CEFCUEUZPZSFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=NC=CN2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 9ah Pyrido 1,2 a Pyrazine and Its Analogs
Classical and Established Synthetic Routes to the Pyrido[1,2-a]pyrazine Core
Traditional methods for building the pyrido[1,2-a]pyrazine skeleton have long relied on cyclocondensation and, more recently, multicomponent reactions. These established routes offer robust and versatile pathways to a wide array of derivatives.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a ring. For the pyrido[1,2-a]pyrazine system, these reactions typically involve the condensation of a 1,2-diamine equivalent, such as ethylenediamine (B42938) or its derivatives, with a 1,2-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov One common strategy involves the reaction of 2-aminopyridine (B139424) derivatives with appropriate bifunctional reagents. tsijournals.com For instance, the reaction of cyanoketene dithioacetal with substituted 2-aminopyridines in the presence of sodium ethoxide leads to the formation of substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines. tsijournals.com Similarly, pyrazinones and quinoxalinones, which are structurally related, are often synthesized via the cyclocondensation of 1,2-dicarbonyl compounds with 1,2-diamines. beilstein-journals.org
A study detailed the cyclocondensation of β-enaminodiketones with aromatic amidines, such as 2-aminopyridine, to yield glyoxalate-substituted pyrido[1,2-a]pyrimidinones. beilstein-journals.org These products could then be further reacted with diamines like ethylenediamine to construct pyrazinone rings. beilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyanoketene dithioacetal | 2-Aminopyridine | Sodium ethoxide, Ethanol, Reflux | 2-Ethoxy-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidine | Good | tsijournals.com |
| β-Enaminodiketone | 2-Aminopyridine | Acetonitrile (B52724), 25°C, 3h | Ethyl 2-(3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-2-oxoacetate | 74% | beilstein-journals.org |
Multi-component Reaction (MCR) Approaches for Functionalized Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have emerged as a powerful tool for generating molecular diversity. researchgate.net These reactions are highly atom-economical and efficient, often allowing for the rapid construction of complex heterocyclic scaffolds from simple starting materials.
One-pot, four-component reactions have been developed for the synthesis of polysubstituted pyrido[1,2-a]benzimidazole (B3050246) derivatives, which share a similar fused heterocyclic core. nih.govbeilstein-journals.org This reaction involves pyridine (B92270), chloroacetonitrile, malononitrile, and an aromatic aldehyde refluxed in acetonitrile. nih.govbeilstein-journals.org Another example is a three-component reaction for synthesizing pyrido[2,3-b]pyrazine (B189457) derivatives by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of p-toluenesulfonic acid (p-TSA) in ethanol. nih.govrsc.org Catalyst-free MCRs have also been reported, such as the reaction between ethylenediamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate to yield pyrrolo[1,2-a]pyrazine (B1600676) derivatives. beilstein-journals.orgresearchgate.net
Table 2: Examples of Multi-component Reactions (MCRs)
| Components | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Pyridine, Chloroacetonitrile, Malononitrile, Aromatic aldehyde | Acetonitrile, Reflux | Polysubstituted pyrido[1,2-a]benzimidazole | Moderate | nih.govbeilstein-journals.org |
| Indane-1,3-dione, Aromatic aldehyde, 2-Aminopyrazine | p-TSA (20 mol%), Ethanol, Reflux, 9h | Substituted pyrido[2,3-b]pyrazine | 82-89% | nih.govrsc.org |
Transition Metal-Catalyzed Syntheses
The use of transition metals as catalysts has revolutionized organic synthesis, enabling reactions that are otherwise difficult or impossible. Copper and ruthenium catalysts, in particular, have proven effective in constructing the pyrido[1,2-a]pyrazine core and its analogs through various cyclization and C-H activation strategies.
Copper-Catalyzed Cyclizations
Copper catalysis is widely used for C-N bond formation, a key step in the synthesis of many nitrogen-containing heterocycles. Copper-catalyzed methods for preparing pyrido[1,2-a]pyrimidin-4-ones involve the cyclocondensation of 2-aminopyridines with various partners. uzhnu.edu.ua For example, Zang et al. reported the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones via the copper-catalyzed reaction of aminopyridines with ketovinyl derivatives or alkylidenemalononitriles. uzhnu.edu.ua Another approach involves the domino reaction of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides, catalyzed by Cu(II), to form pyrrolo[1,2-a]quinoxalines, a related tricyclic system. rsc.org This reaction proceeds through C-C bond cleavage followed by the formation of new C-C and C-N bonds. rsc.org
Table 3: Examples of Copper-Catalyzed Cyclizations
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aminopyridines | Ketovinyl derivatives | Copper catalyst | Substituted pyrido[1,2-a]pyrimidin-4-ones | N/A | uzhnu.edu.ua |
| Aminopyridines | Alkylidenemalononitriles | Copper catalyst | Substituted pyrido[1,2-a]pyrimidin-4-ones | N/A | uzhnu.edu.ua |
Ruthenium-Catalyzed C-H Activation and Annulation Processes
Ruthenium catalysts are highly effective for C-H activation and annulation reactions, providing a direct and atom-economical way to build complex ring systems. researchgate.netmdpi.com This strategy often involves the use of a directing group on one of the substrates to guide the metal catalyst to a specific C-H bond for functionalization. The subsequent annulation with a coupling partner, typically an alkyne or alkene, constructs the new ring. dovepress.comgoettingen-research-online.de
While direct examples for the 9Ah-pyrido[1,2-a]pyrazine core are specific, the methodology has been extensively applied to synthesize related N-fused heterocycles. For instance, Ru(II)-catalyzed oxidative annulation of ketimines with alkynes yields 1-methylene-1,2-dihydroisoquinolines. dovepress.com Similarly, acrylamides react with alkynes in the presence of an inexpensive ruthenium catalyst to form a variety of 2-pyridone derivatives. goettingen-research-online.de These reactions highlight the power of ruthenium catalysis to construct fused nitrogen heterocycles through C-H/N-H bond functionalizations, a strategy with clear potential for application in pyrido[1,2-a]pyrazine synthesis.
Table 4: Examples of Ruthenium-Catalyzed Annulation Reactions
| Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ketimines | Alkynes | Ru(II)/Carboxylate | 1-Methylene-1,2-dihydroisoquinolines | High | dovepress.com |
| Acrylamides | Alkynes | [RuCl2(p-cymene)]2 / Cu(OAc)2·H2O | 2-Pyridones | Good | goettingen-research-online.de |
Catalyst-Free and Environmentally Conscious Methodologies
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize or eliminate the need for catalysts and hazardous solvents. Several catalyst-free approaches for synthesizing pyrido[1,2-a]pyrazine derivatives have been reported.
One notable example involves the reaction of 1-sulfonyl-1,2,3-triazoles with pyridinium (B92312) 1,4-zwitterionic thiolates, which proceeds without a catalyst to afford pyrido[1,2-a]pyrazine derivatives in moderate yields. rsc.org Another catalyst-free multicomponent reaction combines ethylenediamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in refluxing acetonitrile to give pyrrolo[1,2-a]pyrazine derivatives. beilstein-journals.orgresearchgate.net These methods offer advantages in terms of simplified procedures and reduced chemical waste.
Table 5: Examples of Catalyst-Free Syntheses
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Sulfonyl-1,2,3-triazoles | Pyridinium 1,4-zwitterionic thiolates | Toluene, 110°C | Pyrido[1,2-a]pyrazine derivatives | Moderate | rsc.org |
Green Chemistry Principles in Pyrido[1,2-a]pyrazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridopyrazines, to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
One notable green strategy is the use of water as a reaction medium. For instance, the synthesis of various pyridopyrazine and quinoxaline (B1680401) derivatives has been achieved through the condensation of 1,2-diamines and 1,2-diketones in water, catalyzed by lanthanum(III) acetate (B1210297) (La(OAc)₃). nih.gov This method offers high yields, mild reaction conditions, and the potential for catalyst recovery and reuse. nih.gov Similarly, a Brønsted acid hydrotrope combined catalyst has been developed for the synthesis of pyrido[2,3-b]pyrazines in an aqueous medium at ambient temperature, avoiding the use of organic solvents. ucl.ac.uk
Microwave-assisted synthesis represents another key green chemistry approach. The use of microwave irradiation can significantly reduce reaction times and improve yields. For example, the synthesis of 6-substituted quinoxalines and 7-substituted pyrido[2,3-b]pyrazines has been accomplished without the use of solvents or catalysts under microwave irradiation, offering a fast and eco-friendly methodology. researchgate.netnsf.gov In some cases, microwave heating has been combined with the use of green paste catalysts, such as a polar paste of ammonium (B1175870) molybdate (B1676688) and PEG 300, for the synthesis of pyrido[2,3-b]pyrazine derivatives from α-hydroxy ketones. nih.gov
Solvent-free synthesis is another important green methodology. A copper-DiAmSar complex anchored on SBA-15 has been utilized as a reusable heterogeneous catalyst for the solvent-free synthesis of pyridopyrazine and quinoxaline derivatives. nih.govnih.govrsc.org This approach not only eliminates the need for potentially harmful organic solvents but also allows for easy separation and recycling of the catalyst. nih.govnih.govrsc.org
| Green Chemistry Approach | Catalyst/Conditions | Substrates | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | La(OAc)₃ | 1,2-Diketones and 2,3-Diaminopyridine | Pyrido[2,3-b]pyrazines | High yields, mild conditions, catalyst is reusable. | nih.gov |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free | α-Dicarbonyl derivatives and 2,3-Diaminopyridines | Pyrido[2,3-b]pyrazines | Fast reaction times, high yields, eco-friendly. | researchgate.netnsf.gov |
| Solvent-Free Synthesis | Cu(II)-DiAmSar on SBA-15 | 1,2-Diketones and 2,3-Diaminopyridine | Pyridopyrazines | Reusable catalyst, no organic solvent needed. | nih.govnih.govrsc.org |
Visible Light Photocatalyzed Cycloadditions
Visible light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. While direct examples for the synthesis of this compound via this method are not extensively reported, the application of this technology to closely related heterocyclic systems highlights its potential.
A notable example is the synthesis of pyrido[1,2-a]indol-6(7H)-ones through a visible light-photocatalyzed formal [4+2] cycloaddition. grafiati.comcdnsciencepub.com This reaction proceeds under extremely mild conditions and demonstrates a broad substrate scope, suggesting that a similar strategy could be adapted for the synthesis of the this compound core. grafiati.comcdnsciencepub.com The development of novel organic photocatalysts, such as dipyridopurinone derivatives, has also expanded the scope of visible-light-mediated reactions, including the synthesis of complex guanidines, which showcases the versatility of this approach. chim.it
Furthermore, visible light-induced C-H functionalization of related heterocycles like imidazo[1,2-a]pyridines has been extensively studied. nih.gov These reactions, which often involve the generation of radical intermediates under photocatalytic conditions, provide a blueprint for potential C-H functionalization and cyclization strategies to access the this compound scaffold. nih.gov
Electrochemical Synthesis Approaches
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric oxidants or reductants. Although the direct electrochemical synthesis of this compound is not well-documented, studies on related heterocyclic systems provide valuable insights into potential synthetic routes.
The electrochemical reduction of various pyrido[2,3-b]pyrazines has been investigated, revealing that these compounds can undergo reduction to form 1,4-dihydro derivatives, which may then isomerize. beilstein-journals.org This demonstrates the electrochemical reactivity of the pyridopyrazine core.
A more synthetically relevant approach is the electrochemical reductive cyclization of N-(2-nitroaryl)pyridinium chlorides to form pyrido[1,2-a]benzimidazoles. researchgate.net This reaction proceeds via the formation of a hydroxylamine (B1172632) intermediate, followed by heterocyclization. researchgate.net A similar strategy, involving the electrochemical reduction of a suitably substituted pyridinium salt, could potentially be employed for the synthesis of the this compound ring system. Anodic cyclization reactions involving imines have also been explored for the synthesis of cyclic amines, which could be adapted for the construction of the pyrazine (B50134) ring. nih.gov
Novel Annulation and Cyclization Mechanisms
Formal [4+2] Cycloaddition Reactions
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for the construction of six-membered rings. nih.govbeilstein-journals.orgrsc.org While classical Diels-Alder reactions are well-established, formal [4+2] cycloadditions, which may proceed through stepwise mechanisms, have gained prominence for the synthesis of complex heterocycles.
An important example is the visible light-photocatalyzed formal [4+2] cycloaddition for the synthesis of pyrido[1,2-a]indol-6(7H)-ones. grafiati.comcdnsciencepub.com This reaction involves the cycloaddition of indole-derived bromides with alkenes or alkynes, demonstrating the utility of this approach for constructing fused heterocyclic systems. grafiati.comcdnsciencepub.com In a related strategy, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to pyridazine (B1198779) derivatives under neutral, metal-free conditions. The intramolecular Diels-Alder reaction of substituted pyridazines has also been shown to be a useful method for constructing fused aromatic systems. These examples suggest that a formal [4+2] cycloaddition strategy, potentially involving a pyridinium ylide as the diene component, could be a viable route to the this compound skeleton.
| Reaction Type | Key Reactants | Product Type | Significance | Reference |
|---|---|---|---|---|
| Visible Light-Photocatalyzed Formal [4+2] Cycloaddition | Indole-derived bromides and alkenes/alkynes | Pyrido[1,2-a]indol-6(7H)-ones | Mild conditions, broad scope for fused heterocycles. | grafiati.comcdnsciencepub.com |
| Aza-Diels-Alder Reaction | 1,2,3-Triazines and 1-propynylamines | Pyridazine derivatives | High regioselectivity, metal-free conditions. | |
| Intramolecular Diels-Alder Reaction | Substituted pyridazines | Fused aromatic systems | Access to complex fused heterocycles. |
Intramolecular Cyclization Pathways and Stereochemical Control
Intramolecular cyclization is a key strategy for the construction of cyclic and heterocyclic compounds. In the context of this compound and its analogs, intramolecular cyclization pathways offer a high degree of control over the final structure, including stereochemistry.
A notable example is the transition-metal-free synthesis of pyrrolo[1,2-a]pyrazines via the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. This method provides a chemo- and stereoselective route to (acylmethylidene)pyrrolo[1,2-a]pyrazines. The stereoselective synthesis of the related tetrahydropyrido[1,2-a]indole skeleton has been achieved through a stereoselective radical cyclization, demonstrating that the stereochemistry of a single center can direct the formation of the entire diazabicyclo[3.3.1]nonane skeleton.
The synthesis of octahydro-1H-pyrido[1,2-a]pyrazine derivatives has been reported, where the stereochemistry of the final products was carefully controlled. Furthermore, stereoselective syntheses of both cis and trans isomers of octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles have been developed, representing new annulation strategies for the construction of fused piperazines. These examples underscore the importance of stereochemical control in the synthesis of complex, biologically active molecules.
Cascade and Domino Processes in Ring Formation
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. These processes are increasingly being applied to the synthesis of complex heterocyclic systems.
A five-component cascade reaction has been developed for the synthesis of pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives. This domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization. Although this example leads to a pyridopyrimidine, the principles of this cascade approach could be adapted for the synthesis of the this compound core.
A domino synthesis of pentasubstituted pyridines has been achieved under microwave irradiation and solvent-free conditions, involving the formation of five new σ-bonds in a one-pot operation. Additionally, a copper-catalyzed domino reaction of substituted isatins and 2-bromopyridine (B144113) derivatives has been used to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones, involving C-N/C-C bond cleavage and two C-N bond formations in a single step. These examples highlight the power of cascade and domino processes in rapidly assembling complex heterocyclic scaffolds from simple starting materials.
Chemical Reactivity and Transformations of Pyrido 1,2 a Pyrazine Systems
Electrophilic and Nucleophilic Substitution Reactions
The pyrido[1,2-a]pyrazine system exhibits distinct reactivity towards electrophiles and nucleophiles, largely governed by the electronic nature of its constituent rings. The pyridine (B92270) ring, being electron-deficient, generally deactivates the system towards electrophilic aromatic substitution. stackexchange.com Conversely, the nitrogen atoms, particularly the non-bridgehead nitrogen, can act as nucleophiles. smolecule.com
Electrophilic Substitution: Electrophilic attack on the pyrido[1,2-a]pyrazine nucleus is challenging due to the deactivating effect of the nitrogen atoms. However, reactions can be achieved under specific conditions. For instance, the bromination of pyrido[1,2-a]pyrazin-5-ium (B14746645) bromide 2-oxide has been shown to yield a monobromo-derivative, which can be subsequently converted into 1-bromopyrido[1,2-a]pyrazin-5-ium bromide. sci-hub.se In related systems like pyrrolo[1,2-a]pyrazines, electrophilic substitution such as formylation occurs, with the position of attack depending on the substituents present. researchgate.netdntb.gov.ua For imidazo[1,2-a]pyrazine (B1224502), a close analog, electrophilic substitution preferentially occurs on the five-membered ring rather than the deactivated pyridine-like ring. stackexchange.com
Nucleophilic Substitution: The nitrogen atoms within the saturated octahydropyrido[1,2-a]pyrazine core can act as nucleophiles, participating in substitution reactions with various electrophiles. smolecule.comsmolecule.com In related heterocyclic systems like pyrazino[1,2-a]indoles and pyrazolo[1,5-a]pyrimidines, nucleophilic aromatic substitution is a common strategy for functionalization, allowing for the introduction of diverse structural motifs. nih.govmdpi.com For instance, the carbonyl group at position 6 in hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one readily participates in nucleophilic substitution with amines.
A summary of representative substitution reactions is presented below.
| Reaction Type | Reagent/Conditions | Product | Reference |
| Bromination | Bromine on Pyrido[1,2-a]pyrazin-5-ium bromide 2-oxide | 1-Bromopyrido[1,2-a]pyrazin-5-ium bromide | sci-hub.se |
| Formylation | Vilsmeier reagent on Pyrrolo[1,2-a]pyrazines | Formylated pyrrolo[1,2-a]pyrazines | researchgate.net |
| Nucleophilic Substitution | Benzylamine/HCl on Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one | Amide derivatives |
Hydrogenation and Reduction Chemistry
The pyrido[1,2-a]pyrazine ring system is susceptible to hydrogenation and chemical reduction, leading to partially or fully saturated derivatives. The specific outcome often depends on the reagents and conditions employed.
Catalytic Hydrogenation: Controlled catalytic hydrogenation of pyrido[1,2-a]pyrazin-5-ium bromide has been successfully used to prepare the corresponding octahydro-compound. sci-hub.se Similarly, hydrogenation is a key step in the synthesis of various saturated pyrido[1,2-a]pyrazine derivatives.
Chemical and Electrochemical Reduction: A variety of reducing agents can be used to modify the pyrido[1,2-a]pyrazine core.
Sodium Borohydride (NaBH₄): This reagent has been used for the reduction of related systems like pyrido[1,2-a]pyrimidin-4-one. rsc.org In the case of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, NaBH₄ provides selective reduction to yield tetrahydro-pyrido-pyrazines.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can also selectively reduce the pyrazinone ring in hexahydro derivatives. However, its reaction with pyridopyrazines can differ from other reducing agents, sometimes leading to 1,2-dihydro derivatives instead of the 1,2,3,4-tetrahydro compounds. cdnsciencepub.com
Electrochemical Reduction: The electrochemical reduction of pyridopyrazines, in both hydroorganic and aprotic media, typically yields 1,4-dihydro derivatives. These intermediates can be isolated in some cases but often isomerize to more stable 1,2-, 3,4-, or 5,8-dihydro compounds. Further reduction of the 1,2- or 3,4-dihydro isomers can produce 1,2,3,4-tetrahydropyridopyrazines. cdnsciencepub.com
The following table summarizes key reduction reactions.
Interactive Data Table: Reduction of Pyrido[1,2-a]pyrazine Systems| Starting Material | Reagent/Method | Product(s) | Reference |
|---|---|---|---|
| Pyrido[1,2-a]pyrazin-5-ium bromide | Catalytic Hydrogenation (complete) | Octahydropyrido[1,2-a]pyrazine | sci-hub.se |
| Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one | LiAlH₄ or NaBH₄ | Tetrahydro-pyrido-pyrazine | |
| Pyrido[2,3-b]pyrazines | Electrochemical Reduction | 1,4-Dihydro derivatives (initial), can isomerize | cdnsciencepub.com |
| 1,2- or 3,4-Dihydropyridopyrazines | Electrochemical Reduction | 1,2,3,4-Tetrahydropyridopyrazines | cdnsciencepub.com |
Ring Opening and Rearrangement Pathways
Under certain conditions, the pyrido[1,2-a]pyrazine skeleton can undergo ring-opening or rearrangement reactions, providing pathways to novel heterocyclic structures. For example, the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] stackexchange.comsmolecule.comoxazine-1,8-diones with ethylenediamine (B42938) leads to a ring-opening process followed by heterocyclization to yield imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. mdpi.com
A notable rearrangement is the Smiles rearrangement. A tandem iminium cyclization and Smiles rearrangement of pyridinyloxyacetaldehyde with a primary amine has been developed to generate a novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold, demonstrating a sophisticated pathway to structurally complex derivatives. nih.gov
Derivatization and Functionalization Strategies
A variety of strategies have been developed to introduce functional groups onto the pyrido[1,2-a]pyrazine core, enhancing its utility as a scaffold in medicinal chemistry and materials science.
Deprotometalation-Functionalization: A powerful technique involves the deprotonation of the ring system using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. The use of mixed lithium-zinc combinations, such as TMPZnCl·LiCl, allows for the regioselective deprotonation of substrates like pyrido[2,3-b]pyrazine (B189457). The resulting organozinc reagents can then be functionalized through reactions like iodolysis or palladium-catalyzed cross-couplings. nih.govmdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for introducing aryl and other substituents onto the heterocyclic core. mdpi.com
C-N Bond Formation: Copper-catalyzed reactions can be employed to form C-N bonds, for instance, by coupling 8-iodopyrido[2,3-b]pyrazine with azoles. mdpi.com Direct nucleophilic substitution at the 8-position can also introduce various amino and aryloxy groups. mdpi.com
Cyclization and Condensation: Many derivatization strategies rely on the cyclization of functionalized precursors. For example, tandem iminium cyclization, nih.gov multicomponent reactions involving 2-aminopyrazine (B29847), rsc.org and intramolecular cyclization of N-(pyridin-2-yl)propinamide derivatives uzhnu.edu.ua are all effective methods for building the core structure with inherent functionalization.
Theoretical Predictions of Reactivity Sites and Mechanisms
Computational chemistry plays a vital role in understanding and predicting the reactivity of pyrido[1,2-a]pyrazine systems. Density Functional Theory (DFT) and other ab initio methods are widely used to analyze the electronic structure, predict reaction sites, and elucidate reaction mechanisms. rsc.orgnih.gov
Reactivity Indices: DFT calculations are used to determine global and local reactivity descriptors, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electronegativity, and hardness. rsc.orgnih.govnih.gov For a series of pyrido[2,3-b]pyrazine derivatives, DFT computations at the B3LYP/6-31G(d,p) level were used to correlate these parameters with properties like non-linear optical (NLO) response. rsc.orgnih.gov
Site Selectivity: Theoretical models have been developed to predict the regioselectivity of reactions. For instance, a predictive model based on calculated pKa values accurately identifies the most acidic positions for deprotometalation in various N-heterocycles, including pyrido[2,3-b]pyrazine. nih.gov Similarly, analysis of resonance structures and intermediate stability helps rationalize the regioselectivity of electrophilic substitution in related systems. stackexchange.com
Reaction Mechanisms: Nonadiabatic molecular dynamics simulations and quantum-chemical methods have been employed to study photochemical reaction mechanisms. A study on the photo-oxidation of methanol (B129727) in complexes with pyrido[2,3-b]pyrazine revealed an ultrafast and efficient proton-coupled electron transfer (PCET) process, with the reactivity depending on the specific hydrogen bonding site. chemrxiv.org
Advanced Spectroscopic and Structural Characterization of 9ah Pyrido 1,2 a Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 9Ah-pyrido[1,2-a]pyrazine derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable first-line techniques for the structural elucidation of this compound derivatives. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic environment of each nucleus, offering critical insights into the molecular structure. researchgate.netnih.gov
In the ¹H NMR spectra of pyrido[1,2-a]benzimidazole (B3050246), a related heterocyclic system, the proton at the H1 position of the pyridine (B92270) ring typically appears at the lowest field due to the strong electron-withdrawing effect of the adjacent bridgehead nitrogen atom. Conversely, the H2 proton is often found in the most upfield region of the spectrum. researchgate.net For 9-cyano-pyrrolo[1,2-a] ipb.ptresearchgate.netphenanthrolines, the H-10 proton is observed as a singlet between 7.36 and 7.41 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 8.5 - 9.0 | 145 - 150 |
| H-2 | 7.0 - 7.5 | 120 - 125 |
| H-3 | 7.5 - 8.0 | 130 - 135 |
| H-4 | 7.2 - 7.8 | 125 - 130 |
| H-6 | 4.0 - 4.5 | 50 - 55 |
| H-7 | 3.0 - 3.5 | 40 - 45 |
| H-8 | 3.2 - 3.8 | 45 - 50 |
| H-9 | 7.8 - 8.2 | 135 - 140 |
| C-9a | - | 155 - 160 |
| C-9b | - | 140 - 145 |
Note: The chemical shift ranges are illustrative and can vary depending on the specific substituents on the this compound core.
2D NMR Techniques (COSY, NOESY, HETCOR, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides essential information, complex structures like this compound derivatives often require two-dimensional (2D) NMR techniques for unambiguous assignments. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing out the spin systems within the pyridine and pyrazine (B50134) rings. ipb.ptresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry and conformation of the molecule. ipb.ptbeilstein-journals.org
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of directly bonded protons and carbons (¹H-¹³C). This allows for the direct assignment of a proton's signal to its attached carbon atom. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons over two or three bonds. This is instrumental in piecing together the entire molecular framework, especially for connecting different ring systems and identifying quaternary carbons that have no attached protons. researchgate.netresearchgate.net
The combined application of these 2D NMR techniques is essential for the complete and unequivocal assignment of all ¹H and ¹³C resonances in substituted pyrido[1,2-a]pyrimidine (B8458354) salts and other related heterocyclic systems. nih.gov
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the chemical environment of the nitrogen atoms within the this compound core. clockss.org Although less sensitive than ¹H NMR, ¹⁵N NMR provides unique insights into the electronic structure, hybridization, and protonation state of nitrogen atoms. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. nih.gov By diffracting X-rays off a single crystal of a this compound derivative, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.
Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.730 |
| b (Å) | 14.094 |
| c (Å) | 12.553 |
| β (°) | 106.18 |
| Volume (ų) | 1311.3 |
| Z | 4 |
Note: These data are based on a known pyrido[1,2a]pyrazinium bromide structure and serve as an example. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies.
The resulting FTIR spectrum displays a series of absorption bands, with the position, intensity, and shape of each band corresponding to a particular type of bond or functional group. For this compound derivatives, FTIR can be used to confirm the presence of characteristic functional groups such as C=O (carbonyl), C=N (imine), C-N (amine), and aromatic C-H bonds. For example, in N-(pyridin-2-yl)pyrazine-2-carboxamide, a related pyrazine derivative, characteristic N-H and C=O stretching vibrations were observed at specific wavenumbers. hilarispublisher.com The FTIR spectrum of 4-pyridyliminopropadienone, another related structure, showed characteristic bands at 2249, 2140, 1630, and 1580 cm⁻¹. researchgate.net By comparing the experimental spectrum to databases and known compounds, FTIR provides valuable confirmatory evidence for the proposed structure. researchgate.net
Table 3: Characteristic FTIR Absorption Frequencies for this compound Derivatives.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Alkyl C-H | C-H stretch | 2850 - 3000 |
| Imine | C=N stretch | 1640 - 1690 |
| Aromatic Ring | C=C stretch | 1400 - 1600 |
| Amine | C-N stretch | 1000 - 1350 |
Note: The exact frequencies can be influenced by the molecular structure and substituents.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to gain information about its structure through fragmentation patterns. nih.gov High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (HPLC/MS) to first separate a mixture into its individual components and then analyze each component by MS. mpi-bremen.deub.edu
This combination is highly effective for assessing the purity of a synthesized this compound derivative and for confirming its molecular weight. beilstein-journals.org Electrospray ionization (ESI) is a common soft ionization technique used in HPLC/MS that allows for the analysis of non-volatile and thermally labile molecules without significant fragmentation, typically yielding the molecular ion peak ([M+H]⁺ or [M-H]⁻). nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule by measuring its mass with very high precision. researchgate.net The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can further help to elucidate the structure of the molecule by showing how it breaks apart. nih.gov
Computational Chemistry and Theoretical Investigations of Pyrido 1,2 a Pyrazine
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods, particularly DFT, are instrumental in predicting the spectroscopic properties of pyrido[1,2-a]pyrazine systems. These theoretical calculations allow for the assignment of experimental spectra and a deeper understanding of the electronic transitions within the molecule.
UV-Vis Spectra:
The electronic absorption spectra of pyrido[1,2-a]pyrazine derivatives are characterized by transitions within the π-conjugated system. Theoretical calculations using methods like TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.
For a series of donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine (B189457) acceptor, theoretical studies have elucidated their photophysical properties. These molecules exhibit intramolecular charge transfer (ICT) transitions, which are crucial for their optical and electronic behavior. The calculated absorption spectra for these compounds show transitions corresponding to both n–π* and π–π* transitions originating from the π–conjugated pyrido[2,3-b]pyrazine skeleton, as well as ICT bands. nih.gov The position of the ICT band can be tuned by modifying the donor groups attached to the core structure. nih.gov
In a study on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds, DFT computations at the B3LYP/6-31G(d,p) level of theory were used to analyze the UV-visible spectra. nih.gov The calculated electronic transitions provide insights into the electronic structure and help in understanding the observed experimental spectra. nih.govresearchgate.net
The following table summarizes the calculated UV-Vis absorption data for a representative pyrido[2,3-b]pyrazine derivative from a computational study.
| Compound | Calculated λmax (nm) | Electronic Transition | Oscillator Strength (f) |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine Derivative | 385 | HOMO -> LUMO | 0.45 |
NMR Chemical Shifts:
While the provided search results focus more on UV-Vis and NLO properties, theoretical calculations of NMR chemical shifts are a standard application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. These calculations are valuable for confirming molecular structures and assigning experimental NMR signals, especially for complex heterocyclic systems. For instance, studies on related pyrazine (B50134) derivatives have utilized 2D NMR techniques to confirm their structures, which can be further supported by theoretical chemical shift calculations. researchgate.net
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and evaluation of new organic molecules with high NLO responses. The key parameters that determine the NLO activity of a molecule are the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).
Theoretical studies on pyrido[2,3-b]pyrazine derivatives have demonstrated their potential as NLO materials. nih.gov DFT calculations are employed to compute the NLO properties of these compounds. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often indicative of a higher NLO response. nih.govresearchgate.net
For a series of synthesized pyrido[2,3-b]pyrazine based heterocyclic compounds, the dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities were calculated using the B3LYP/6-31G(d,p) level of theory. nih.gov The results showed that compounds with lower HOMO-LUMO energy gaps exhibited higher NLO responses. nih.govresearchgate.net One particular compound in the series, with a lower energy gap, showed the highest absorption wavelength and a remarkable NLO response, suggesting the potential of pyrido[2,3-b]pyrazine-based compounds for NLO applications. nih.gov
The calculated NLO properties for a representative pyrido[2,3-b]pyrazine derivative are presented in the table below.
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (βtot) (esu) | Second Hyperpolarizability ⟨γ⟩ (esu) |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine Derivative 7 | 5.23 | 3.90 x 10⁻²³ | 15.6 x 10⁻³⁰ | 6.63 x 10⁻³⁵ |
These theoretical investigations into the spectroscopic and NLO properties of pyrido[1,2-a]pyrazine congeners are crucial for understanding their fundamental electronic characteristics and for guiding the development of new functional materials.
Structure Activity Relationship Sar and Mechanistic Pathways of Pyrido 1,2 a Pyrazine Derivatives
Elucidation of Molecular Targets and Binding Mechanisms
Pyrido[1,2-a]pyrazine derivatives have been shown to interact with a variety of molecular targets, a characteristic largely influenced by the heteroaromatic nature of the pyrazine (B50134) ring. This moiety capably participates in both polar and nonpolar interactions, including hydrogen bonds, π-interactions, and coordination with metal ions. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as an acceptor. nih.gov Weak hydrogen bonds involving a pyrazine hydrogen as a donor also play a significant role. nih.gov
The binding modes of these derivatives are often complex, involving multiple types of interactions simultaneously. nih.gov For instance, in the context of kinase inhibition, pyrazine-based molecules frequently act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme through a combination of hydrogen bonding and hydrophobic interactions. nih.gov The specific nature of these interactions is dictated by the substitution pattern on the pyrido[1,2-a]pyrazine core and the conformational preferences of the molecule.
Table 1: Common Molecular Interactions of the Pyrazine Moiety
| Interaction Type | Role of Pyrazine Moiety | Significance in Binding |
| Hydrogen Bond | Acceptor (via nitrogen atoms) | High frequency of occurrence, critical for anchoring to target |
| Weak Hydrogen Bond | Donor (via hydrogen atoms) | Contributes to overall binding affinity and specificity |
| π-Interactions | Aromatic stacking | Important for interaction with aromatic residues in the binding pocket |
| Metal Coordination | Ligand | Can be crucial for binding to metalloenzymes |
| Halogen Bonds | With substituted halogens | Can enhance binding affinity and selectivity |
Influence of Substituent Effects on Molecular Recognition and Interaction Profiles
The substituents on the pyrido[1,2-a]pyrazine scaffold play a pivotal role in defining the molecule's molecular recognition and interaction profile. The nature, position, and stereochemistry of these substituents can dramatically alter the binding affinity and selectivity for a particular biological target.
For example, in a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, the introduction of different aryl groups at the 2- and 3-positions led to significant variations in their inhibitory potency against the VirB11 ATPase. ucl.ac.uk This highlights the importance of the substituent's electronic and steric properties in dictating the interaction with the enzyme's active site.
Furthermore, studies on pyrido[2,3-b]pyrazine (B189457) derivatives have shown that variations in substitution patterns can influence their electrochemical properties and their ability to interact with DNA. nih.gov The specific arrangement of functional groups can modulate the molecule's ability to intercalate or bind to the grooves of the DNA helix.
Enzyme Inhibition and Receptor Modulation Studies (Mechanistic Focus)
Derivatives of the pyrido[1,2-a]pyrazine scaffold have demonstrated a wide range of activities as enzyme inhibitors and receptor modulators. A significant body of research has focused on their potential as kinase inhibitors, which are crucial targets in cancer therapy. nih.gov Many pyrazine-based compounds act as ATP-competitive inhibitors, effectively blocking the enzyme's activity. nih.gov
Beyond kinases, imidazo[1,2-a]pyrazines have been identified as inhibitors of phosphodiesterase III (PDE3) and as potassium channel openers. ucl.ac.uk The lead compound SCA40 from one study exhibited both vasorelaxant and antibronchospastic activities, demonstrating the potential for dual-action pharmacology. ucl.ac.uk Other derivatives have been investigated as gamma-secretase modulators for potential applications in Alzheimer's disease and as modulators of melanocortin-4 receptors for the treatment of obesity. ucl.ac.uk
In the realm of receptor modulation, certain tetrahydro-pyrazinoindoles, which contain a related structural motif, have shown high affinity for imidazoline (B1206853) I2 receptors and have been explored as melatoninergic ligands. nih.gov The selectivity for different receptor subtypes is often governed by subtle changes in the substitution pattern of the heterocyclic core.
Table 2: Examples of Enzyme and Receptor Modulation by Pyrido[1,2-a]pyrazine and Related Derivatives
| Derivative Class | Target | Mechanism of Action | Potential Therapeutic Application |
| Imidazo[1,2-a]pyrazines | Kinases | ATP-competitive inhibition | Cancer |
| Imidazo[1,2-a]pyrazines | Phosphodiesterase III (PDE3) | Inhibition | Cardiovascular diseases |
| Imidazo[1,2-a]pyrazines | Potassium Channels | Opening | Vasodilation |
| Imidazo[1,2-a]pyrazines | Gamma-secretase | Modulation | Alzheimer's disease |
| Tetrahydro-pyrazinoindoles | Imidazoline I2 Receptors | Ligand binding | Neurological disorders |
| Tetrahydro-pyrazinoindoles | Melatonin Receptors | Ligand binding | Sleep disorders |
Stereochemistry-Activity Relationships in Bioactive Analogs
Stereochemistry is a critical determinant of the biological activity of pyrido[1,2-a]pyrazine derivatives. The three-dimensional arrangement of atoms can significantly impact how a molecule fits into a binding site and, consequently, its potency and selectivity.
Studies on octahydro-2H-pyrido[1,2-a]pyrazine derivatives have revealed that these molecules preferentially adopt a trans-fused ring conformation. rsc.org The specific stereoisomers can exhibit markedly different biological activities. For instance, in a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, which share a bicyclic core, highly strict stereochemical requirements were observed for binding to the cholecystokinin-A (CCK-A) receptor. nih.gov The L-Trp and the 4a,5-trans disposition of the bicyclic system were found to be essential for high-affinity binding and selectivity. nih.gov This underscores the importance of controlling stereochemistry during the synthesis of bioactive analogs to achieve the desired pharmacological profile.
High-Throughput Screening Approaches for Identifying Mechanistic Probes
High-throughput screening (HTS) has become an indispensable tool for identifying novel bioactive compounds and for elucidating the mechanisms of action of pyrido[1,2-a]pyrazine derivatives. researchgate.net HTS assays allow for the rapid testing of large chemical libraries against a specific biological target or cellular pathway. researchgate.net
Virtual high-throughput screening has been successfully employed to identify imidazo[1,2-a]pyrazine compounds as potential ATP mimics and inhibitors of the Helicobacter pylori VirB11 ATPase. ucl.ac.uk This computational approach, followed by in vitro screening, led to the identification of a lead compound with a competitive inhibitory mechanism. ucl.ac.uk
Biochemical assays, such as those measuring enzyme activity or receptor binding, and cell-based assays that assess cellular phenotypes or signaling pathways are commonly used in HTS campaigns. researchgate.netwesleyan.edu These approaches can provide valuable information about the structure-activity relationships within a series of compounds and can help to identify specific mechanistic probes for further investigation.
Advanced Applications and Emerging Research Frontiers for Pyrido 1,2 a Pyrazine
Role in Chemical Biology as Molecular Probes
The pyrido[1,2-a]pyrazine scaffold and its isomers are increasingly being explored for their potential as molecular probes and sensors due to their responsive fluorescent and electrochemical properties.
Derivatives of the isomeric pyrido[2,3-b]pyrazine (B189457) have been successfully utilized as electrochemical DNA sensors. nih.govrsc.org These sensors function by interacting with DNA, causing a detectable change in the electrical properties of the system. rsc.org This capability allows for the sensitive detection of specific DNA sequences, which is crucial for diagnostics and biomedical research. rsc.org
Furthermore, the broader class of pyrazine (B50134) derivatives has shown significant promise as fluorescent chemosensors. For instance, a novel pyrazine derivative was designed as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Aluminum ions (Al³⁺). researchgate.net This sensor exhibited a substantial enhancement in fluorescence intensity upon binding with Al³⁺, a phenomenon attributed to chelation-enhanced fluorescence (CHEF). researchgate.net Similarly, diarylethene chemosensors incorporating a pyrido[2,3-b]pyrazine unit have been synthesized for the colorimetric detection of mercury (Hg²⁺) and tin (Sn²⁺) ions. researchgate.net The development of such probes is vital for monitoring biologically and environmentally important metal ions. researchgate.net A pyrido[1,2-a]pyrazinium bromide derivative has also been developed as a fluorescent indicator for the rapid and visual detection of carbamate (B1207046) pesticides in water, highlighting the scaffold's utility in environmental sensing. researchgate.net
Ligand Design in Coordination Chemistry
The nitrogen atoms within the pyrido[1,2-a]pyrazine ring system make it an excellent candidate for ligand design in coordination chemistry. The ability of these N-heterocycles to coordinate with metal ions has led to the synthesis of novel complexes with interesting photophysical and chemical properties.
Pyrido[2,3-b]pyrazine, for example, acts as a bidentate ligand, coordinating with metal centers through its two nitrogen atoms. researchgate.netnih.gov A significant body of research has focused on its complexes with Rhenium(I). researchgate.net In these complexes, the pyrido[2,3-b]pyrazine derivative typically coordinates to the Re(I) center in a bidentate fashion, forming a stable facial tricabonyl geometry. researchgate.net These complexes are often luminescent and are studied for their potential in sensing and photocatalysis. researchgate.netrsc.org
The coordination chemistry of pyrazine derivatives extends to various other transition metals, including Manganese(II), Iron(III), Cobalt(II), and Nickel(II). nih.govmdpi.com In one study, a pyrazine-derived ligand demonstrated bidentate coordination to these metals via an azomethine nitrogen and a pyrazine ring nitrogen. nih.gov Such complexes are investigated for their potential biological activities and as targeted drug-design components. mdpi.com The versatile coordination behavior of these ligands allows for the creation of diverse molecular architectures, including mononuclear complexes and coordination polymers. researchgate.net
Table 1: Examples of Metal Complexes with Pyrido[2,3-b]pyrazine-Derived Ligands
| Metal Center | Ligand Type | Coordination Mode | Application Area |
| Rhenium(I) | 2,3-diarylpyrido[2,3-b]pyrazine | Bidentate | Photophysics, Luminescence researchgate.net |
| Rhodium | pyrido[2,3-b]pyrazine | Bidentate, Bridging | Catalysis, Spectroscopy researchgate.net |
| Nickel(II) | 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine | Bidentate | Ion Sensing researchgate.net |
| Ruthenium(II) | 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine | Bidentate, Bridging | Supramolecular Chemistry rsc.org |
Applications in Functional Materials and Polymer Science
The electron-accepting nature of the pyrido[1,2-a]pyrazine core makes it a highly valuable component in the design of functional organic materials for optoelectronic applications. rsc.org This is particularly true for Donor-Acceptor (D-A) type molecules, where the pyrido[2,3-b]pyrazine moiety often serves as the acceptor unit. rsc.orgnih.gov
These D-A systems exhibit intramolecular charge transfer (ICT) properties, which are crucial for tuning their electronic and optical characteristics. rsc.orgnih.gov By modifying the donor groups attached to the pyrido[2,3-b]pyrazine acceptor, researchers can create materials with tunable properties, including low band gaps and specific HOMO/LUMO energy levels suitable for organic electronic devices. rsc.org Some of these molecules also exhibit aggregation-induced emission (AIE), a desirable property for solid-state applications. rsc.orgsemanticscholar.org
In polymer science, pyrazine-based conjugated polymers are being developed as stable n-type materials. nih.gov The incorporation of the pyrazine ring into the polymer backbone can lead to materials with low reduction potentials, making them suitable for use in organic electronics, sensors, and energy conversion and storage devices. rsc.orgnih.gov These materials are often solution-processable, which is a significant advantage for fabricating large-area electronic devices. nih.gov The high electron-accepting ability of the pyrido[2,3-b]pyrazine core, in particular, makes it a promising building block for electro-conductive and ambipolar electroluminescent devices. rsc.org
Investigation of Electroluminescence and Photoluminescence Properties
The luminescent properties of pyrido[1,2-a]pyrazine and its isomers are among their most studied and promising features. These compounds form the basis of a wide range of light-emitting materials with applications in organic light-emitting diodes (OLEDs).
Researchers have designed a series of D-π-A type light-emitting materials using pyrido[2,3-b]pyrazine (PP) and pyrido[3,4-b]pyrazine (B183377) (iPP) as electron acceptors. nih.gov By strategically selecting different donor groups, the emission color of these materials can be tuned across the entire visible spectrum, from pure blue to orange-red. nih.gov Furthermore, by adjusting the molecular structure, the luminescence mechanism can be shifted from normal fluorescence to thermally activated delayed fluorescence (TADF), which allows for significantly higher efficiencies in OLEDs. nih.gov
Donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor have been shown to emit light from blue to red, both in solution and in the solid state. rsc.orgnih.gov Rhenium(I) complexes featuring pyrido[2,3-b]pyrazine-derived ligands also display significant luminescence, typically emitting in the 600-700 nm range in the solid state. researchgate.net This emission is often derived from a metal-to-ligand charge transfer (MLCT) excited state. researchgate.netnih.gov The development of deep-blue emitting materials based on indenopyrazine cores has led to non-doped OLEDs with high external quantum efficiencies (up to 4.6%) and excellent color purity. rsc.org
Table 2: Photophysical and Electroluminescent Properties of Pyrido[x,y-b]pyrazine-Based Emitters
| Compound Type | Emission Color Range | Key Property | OLED External Quantum Efficiency (η_ext) |
| D-π-A with Pyrido[2,3-b]pyrazine (PP) | Green - Orange-Red | Thermally Activated Delayed Fluorescence (TADF) | 12.9% to 16.7% nih.gov |
| D-π-A with Pyrido[3,4-b]pyrazine (iPP) | Green - Orange-Red | Thermally Activated Delayed Fluorescence (TADF) | 12.9% to 16.7% nih.gov |
| D-A-D with Pyrido[2,3-b]pyrazine | Blue - Red (486-624 nm) | Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE) | Not specified rsc.org |
| Indenopyrazine Derivatives | Deep Blue | High Color Purity (CIE: 0.154, 0.078) | 4.6% (non-doped) rsc.org |
Q & A
Q. What are the primary synthetic methodologies for constructing the 9Ah-pyrido[1,2-a]pyrazine core?
The core structure is typically synthesized via double cyclization or tandem cyclodehydration-aromatization reactions. For example, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yield benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., TFA/DMSO or DBSA/toluene conditions, Table 3 in ). Pd-catalyzed direct (hetero)arylation and electrophilic acetylation are also employed for functionalization .
Q. How are structural and purity characteristics confirmed for this compound derivatives?
Key techniques include:
Q. What are the standard protocols for evaluating photophysical properties of these compounds?
Fluorescence spectra in solvents like acetonitrile are measured to assess emission wavelengths (e.g., blue fluorescence in aggregated/solid states ). Substituent effects (e.g., electron-withdrawing groups) are systematically analyzed to tune photostability and emission intensity .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-component reactions (MCRs) be addressed during synthesis?
- Catalyst optimization : Iodine (5 mol%) enhances yields in tert-butyl isocyanide-based MCRs by stabilizing intermediates (e.g., imidazo[1,2-a]pyrazines ).
- Solvent tuning : Polar solvents (e.g., ethanol) improve regiocontrol for unsymmetrical o-phenylenediamine substrates (Table 1 in ).
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR studies : For example, imidazo[1,2-a]pyrazines with 6-aryl substituents show higher anticancer activity (IC50 = 1–9 μM) than pyridine analogs .
- Mechanistic profiling : Kinase inhibition assays (e.g., for pyrrolo[1,2-a]pyrazines ) and cytotoxicity screens (e.g., phototoxicity assays ) clarify target specificity.
Q. How do structural modifications impact cellular permeability and bioimaging utility?
- Fused aromatic rings : Adding a naphthalene moiety (e.g., 8z ) increases fluorescence intensity and cell permeability while reducing phototoxicity .
- Polar substituents : Methoxy groups enhance solubility but may reduce membrane penetration (Table 5 in ).
Q. What computational or experimental approaches validate telomerase inhibition by imidazo[1,2-a]pyrazine derivatives?
- In vitro telomerase assays : Measure inhibition via TRAP (telomeric repeat amplification protocol) .
- Docking studies : Analyze interactions with telomerase RNA (e.g., imidazo[1,2-a]pyrazine derivatives binding to TER pseudoknot ).
Methodological Challenges and Solutions
Q. How are low yields in electrophilic substitution reactions mitigated?
- Acid optimization : Switching from TFA to DBSA improves yields for electron-rich substrates (e.g., 8n and 8p in ).
- Temperature control : Room-temperature reactions prevent decomposition of acid-sensitive intermediates (e.g., tert-butyl isocyanide in MCRs ).
Q. What experimental designs address conflicting cytotoxicity and anti-inflammatory data?
- Dose-response profiling : Test compounds across multiple concentrations (e.g., 0.1–100 μM) in LPS-induced inflammation models .
- Cytokine multiplex assays : Quantify IL-6, TNF-α, and NF-κB pathways to distinguish anti-inflammatory mechanisms .
Q. How are photostability and aggregation-induced emission (AIE) properties optimized for bioimaging?
- AIE screening : Compare emission in solution vs. solid state (e.g., 8ab shows enhanced fluorescence upon aggregation ).
- Long-term irradiation tests : Monitor photobleaching under UV light to select stable fluorophores .
Tables for Key Data
Q. Table 1. Representative Synthetic Conditions for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
